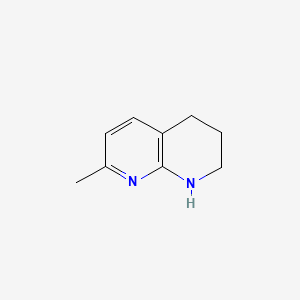

7-Methyl-1,2,3,4-tetrahydro-1,8-naphthyridine

Beschreibung

Eigenschaften

IUPAC Name |

7-methyl-1,2,3,4-tetrahydro-1,8-naphthyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2/c1-7-4-5-8-3-2-6-10-9(8)11-7/h4-5H,2-3,6H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBWCJMBLUCNJIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(CCCN2)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40624704 | |

| Record name | 7-Methyl-1,2,3,4-tetrahydro-1,8-naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40624704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

274676-47-0 | |

| Record name | 7-Methyl-1,2,3,4-tetrahydro-1,8-naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40624704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-methyl-1,2,3,4-tetrahydro-1,8-naphthyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methyl-1,2,3,4-tetrahydro-1,8-naphthyridine can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of 3-aminopyridine with diethyl methylenemalonate followed by thermal cyclization can yield the desired naphthyridine skeleton . Another method involves the use of alkyl halides and appropriate bases to induce cyclization and form the naphthyridine ring .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification to obtain the final product in a form suitable for commercial use .

Analyse Chemischer Reaktionen

Types of Reactions

7-Methyl-1,2,3,4-tetrahydro-1,8-naphthyridine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding naphthyridine derivatives.

Reduction: Reduction reactions can yield tetrahydro derivatives with different substitution patterns.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like alkyl halides and bases (e.g., sodium hydroxide) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthyridine derivatives with additional functional groups, while substitution reactions can introduce various alkyl or aryl groups onto the naphthyridine ring .

Wissenschaftliche Forschungsanwendungen

Biological Activities

7-Methyl-1,2,3,4-tetrahydro-1,8-naphthyridine exhibits several notable biological activities:

- Antimicrobial Activity : Research indicates that derivatives of naphthyridine compounds demonstrate significant antibacterial and antifungal properties. For instance, certain derivatives have shown effectiveness against resistant strains of bacteria such as Staphylococcus aureus and Pseudomonas aeruginosa . A specific study highlighted that a derivative of 7-methyl-1,8-naphthyridine was more potent than established antibiotics like ciprofloxacin .

- Anticancer Properties : The compound has been investigated for its potential anticancer effects. Studies have suggested that naphthyridine derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Synthetic Methodologies

The synthesis of this compound can be achieved through several methods:

- Horner–Wadsworth–Emmons Olefination : This method involves the formation of olefins from phosphonates derived from 2-methylpyridine and related compounds. It offers high yields with minimal purification issues .

- Catalytic Asymmetric Hydrogenation : Recent advancements have introduced catalytic methodologies for the asymmetric hydrogenation of 1,8-naphthyridines. These methods provide an efficient route to synthesize the desired tetrahydronaphthyridine derivatives .

- Friedländer Reaction : Traditional synthesis often utilizes the Friedländer reaction between 2-aminonicotinaldehyde and ketones under acidic or basic conditions .

Case Studies

Several studies have documented the applications of this compound in real-world scenarios:

Wirkmechanismus

The mechanism of action of 7-Methyl-1,2,3,4-tetrahydro-1,8-naphthyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

Key Observations:

- Substituent Effects :

- Electron-Donating vs. Electron-Withdrawing : The methyl group (electron-donating) in 7-methyl derivatives enhances nucleophilicity at adjacent positions, facilitating alkylation reactions . In contrast, chloro substituents (electron-withdrawing) in 7-chloro derivatives reduce reactivity but improve stability .

- Steric Effects : Bulkier groups (e.g., piperidinyl-ethyl) lower synthetic yields (~63–92%) due to steric hindrance during HWE olefination .

- Synthetic Flexibility : The HWE reaction allows modular substitution, enabling diverse derivatives (e.g., azetidinyl, pyrrolidinyl) from the 7-methyl precursor .

Physicochemical and Pharmacological Comparisons

Table 2: Physicochemical and Functional Properties

Key Observations:

- Toxicity : Chloro derivatives exhibit higher toxicity (H315: skin irritation; H319: eye damage) compared to methyl analogs .

- Biological Activity: While 7-methyl derivatives are primarily synthetic intermediates, amino or alkylamino substituents confer pharmacological activity (e.g., urease inhibition in compound 5a) .

Anion Binding and Selectivity

In host-guest chemistry, 7-methyl-1,8-naphthyridine derivatives (e.g., compound 2 in ) demonstrate selective recognition of dihydrogen phosphate (H₂PO₄⁻) via hydrogen bonding with pyridinic nitrogen atoms. This contrasts with unsubstituted naphthyridines, where anion binding is less selective .

Biologische Aktivität

7-Methyl-1,2,3,4-tetrahydro-1,8-naphthyridine is a bicyclic organic compound that has garnered attention for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in various fields.

Structural Characteristics

This compound features a naphthyridine core structure with a tetrahydro configuration. The presence of the methyl group at position 7 enhances its chemical reactivity and biological potential. Its structural characteristics allow it to interact with various biological targets, leading to a range of pharmacological effects.

1. Antimicrobial Activity

Several studies have indicated that naphthyridine derivatives exhibit significant antimicrobial properties. Specifically, this compound has shown activity against various bacterial and fungal strains. This activity is attributed to its ability to disrupt cellular membranes and inhibit key metabolic pathways in pathogens.

2. Anticancer Properties

Research has suggested that compounds with naphthyridine structures can induce apoptosis in cancer cells and inhibit tumor growth. For example, case studies have demonstrated that this compound analogues have the potential to act as anticancer agents by interfering with cell cycle progression and promoting programmed cell death .

3. Neuroprotective Effects

The neuroprotective properties of this compound are linked to its ability to modulate neurotransmitter systems. Studies indicate that it may protect against neurodegenerative diseases by reducing oxidative stress and inflammation in neuronal cells .

The mechanism of action for this compound involves its interaction with specific molecular targets such as enzymes and receptors. This compound can inhibit or activate these targets through binding interactions that lead to various biological responses. For instance:

- Enzyme Inhibition : It has been shown to inhibit certain enzymes crucial for microbial survival and cancer cell proliferation.

- Receptor Modulation : The compound may also modulate receptors involved in neurotransmission and cell signaling pathways.

Comparative Analysis

To understand the unique properties of this compound relative to similar compounds, the following table summarizes key structural features and associated biological activities:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Methyl group at position 7 | Antimicrobial; Anticancer |

| 6-Methyl-naphthyridine | Methyl substitution at position 6 | Anticancer |

| 4-Carboxy-naphthyridine | Carboxylic acid at position 4 | Anti-inflammatory |

| 7-Amino-naphthyridine | Amino group at position 7 | Neuroprotective |

Case Studies

Recent studies have highlighted the potential of this compound in drug development:

- A study evaluated its efficacy as an antithrombotic agent through analogues that demonstrated potent inhibition of thrombin receptors .

- Another investigation focused on its antileishmanial activity in vitro and in vivo models . These studies emphasized the need for further research to optimize pharmacokinetic profiles and therapeutic indices.

Q & A

Q. Example SAR data :

| Derivative | Substituents | MCF7 IC₅₀ (μM) |

|---|---|---|

| 3c | 4-Hydroxy, phenyl | 12.5 |

| 5g | 4-Nitro-phenyl | 8.2 |

Advanced: What metal-free synthetic routes are available for this compound derivatives?

Eco-friendly methodologies include:

Knoevenagel condensation : React 2-methyl-1,8-naphthyridine with aldehydes in ethanol using piperidine as a base. Advantages include mild conditions (70°C, 10–20 hours) and high yields (~75–88%) .

One-pot multicomponent reactions : Combine chalcones, urea/thiourea, and NaOH in ethanol to generate pyrimidine or thione derivatives (e.g., 5d , 51–67% yield) .

Vilsmeier–Haack formylation : Convert 7-methyl-2-phenylnaphthyridin-4-ol to 3-carbaldehyde derivatives for subsequent Schiff base formation .

Advanced: How to resolve contradictions in spectroscopic data during structural characterization?

Contradictions (e.g., mismatched elemental analysis or NMR shifts) require:

Purity assessment : Re-crystallize products and re-run analyses to exclude solvent or impurity interference.

X-ray crystallography : Resolve ambiguities by determining the crystal structure (e.g., derivatives with >300°C melting points are suitable for single-crystal studies) .

Computational validation : Compare experimental NMR/IR data with DFT-calculated spectra (e.g., using Gaussian or ORCA software) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.